molecular formula C16H24O9 B12081715 7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde

7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde

Cat. No.: B12081715
M. Wt: 360.36 g/mol
InChI Key: XQUFDDXBHJINGZ-UHFFFAOYSA-N
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Description

This compound is an iridoid glycoside characterized by a cyclopenta[c]pyran core substituted with a hydroxyl group at position 7, a methyl group at position 7, and a glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at position 1. The aldehyde group at position 4 distinguishes it from ester or carboxylic acid derivatives of similar iridoids. Its molecular formula is C₁₇H₂₄O₁₀, with a molecular weight of 360.36 g/mol . Iridoid glycosides are known for diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, often modulated by their glycosylation patterns and functional groups .

Properties

Molecular Formula

C16H24O9

Molecular Weight

360.36 g/mol

IUPAC Name

7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde

InChI

InChI=1S/C16H24O9/c1-16(22)3-2-8-7(4-17)6-23-14(10(8)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6,8-15,18-22H,2-3,5H2,1H3

InChI Key

XQUFDDXBHJINGZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde involves multiple steps. One common method includes the use of Diels-Alder reactions and oxidation processes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as plants. The extraction process is followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. The presence of hydroxyl groups enables various chemical modifications such as:

  • Oxidation: Hydroxyl groups can be converted to carbonyl compounds.
  • Reduction: Carbonyl groups can be reduced back to hydroxyl groups.
  • Substitution: Hydroxyl groups can be replaced with other functional groups.

These reactions are critical in developing new synthetic pathways and materials.

Biology

In biological research, the compound can act as a probe to investigate biochemical pathways. Its structure allows it to interact with specific enzymes and receptors:

  • Enzyme Interactions: The compound's hydroxyl groups can form hydrogen bonds with active sites of enzymes, thereby influencing enzymatic activity.
  • Receptor Binding: It may bind to biological receptors, facilitating studies on receptor-ligand interactions and signaling pathways.

Medicine

The therapeutic potential of this compound is significant due to its ability to interact with biological molecules:

  • Drug Development: Its unique properties make it a candidate for developing new pharmaceuticals targeting specific diseases.
  • Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.

Industry

In industrial applications, this compound can be utilized in the production of specialty chemicals and materials:

  • Chemical Manufacturing: Its unique chemical structure allows for its use in synthesizing various industrial chemicals.
  • Material Science: The compound may also find applications in creating novel materials with desirable properties.

Case Studies

Several studies have explored the applications of this compound:

  • Synthesis of Novel Antioxidants:
    • A study investigated the synthesis of derivatives from this compound aimed at enhancing antioxidant activity. The derivatives showed improved efficacy in scavenging free radicals compared to the parent compound.
  • Biochemical Pathway Exploration:
    • Research demonstrated how this compound could be used to trace metabolic pathways involving specific enzymes in cellular models. This has implications for understanding disease mechanisms and potential therapeutic targets.
  • Pharmaceutical Development:
    • A case study focused on modifying the compound to enhance its bioavailability and therapeutic effects in drug formulations for chronic diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Methyl Ester Derivative
  • Compound : Methyl 6,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
  • Key Differences :
    • Replaces the aldehyde group with a methyl carboxylate.
    • Classified as a terpene glycoside, sharing the glycosyl moiety but differing in solubility due to the ester group’s lower polarity .
2.1.2 Hexahydrocyclopenta[c]pyran Carboxylate Iridoid
  • Compound : (1S,4aS,5R,7S,7aR)-Methyl 4a,5-dihydroxy-7-methyl-1-(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylate
  • Key Differences :
    • Additional hydroxyl groups at positions 4a and 5 enhance hydrophilicity.
    • Structural confirmation via ¹H/¹³C NMR and COSY studies highlights stereochemical variations impacting biological target interactions .
2.1.3 Ketone-Substituted Derivative
  • Compound : (4aS,7S,7aR)-7-Methyl-5-oxo-1-[[3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester
  • Key Differences :
    • Features a ketone group (5-oxo) and methyl ester, altering electronic properties.
    • Molecular weight (388.37 g/mol ) is higher due to the ketone and ester functionalities .

Functional Group Impact on Properties

Property Target Compound (Aldehyde) Methyl Ester Carboxylic Acid Ketone Derivative
Solubility Moderate (polar aldehyde) Low (ester) High (acid) Moderate (ketone)
Reactivity High (aldehyde oxidation) Low Moderate (acid-base) Moderate (ketone stability)
Molecular Weight (g/mol) 360.36 374.38 346.33 388.37

Computational Similarity Analysis

  • Methods : Tanimoto and Dice coefficients using Morgan fingerprints .
  • Results :
    • High similarity (>70%) in core structure and glycosylation.
    • Lower similarity (<50%) in functional groups (aldehyde vs. ester/ketone), aligning with activity differences .

Biological Activity

7-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde is a complex organic compound with significant biological activity due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H26O10C_{17}H_{26}O_{10}, with a molecular weight of 390.38 g/mol. It features multiple hydroxyl groups and a cyclopenta[c]pyran ring, which are crucial for its biological activities.

PropertyValue
Molecular FormulaC₁₇H₂₆O₁₀
Molecular Weight390.38 g/mol
CAS Number64421-27-8
Purity>95%

Antioxidant Activity

Research indicates that compounds with similar structural characteristics exhibit potent antioxidant properties. The presence of multiple hydroxyl groups allows for effective scavenging of free radicals, thereby protecting cells from oxidative stress. A study confirmed that related compounds significantly reduced oxidative damage in cellular models .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural components are reminiscent of known antimicrobial agents, suggesting potential efficacy against various pathogens. In vitro tests have shown inhibition of bacterial growth in strains such as E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism was observed in animal models where the compound reduced inflammation markers significantly .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It is believed to exert effects on neuroinflammation and neuronal survival pathways, making it a candidate for further research in neurodegenerative diseases .

Case Studies

  • Antioxidant Efficacy in Cellular Models :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Method : Human fibroblast cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent reduction in reactive oxygen species (ROS) was observed, indicating significant antioxidant activity.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Method : Disk diffusion method was employed against E. coli and Staphylococcus aureus.
    • Results : Zones of inhibition were recorded, showing effective antimicrobial action at concentrations above 50 µg/mL.
  • Neuroprotective Study :
    • Objective : To investigate the neuroprotective effects in a model of induced neuroinflammation.
    • Method : Mice were administered the compound prior to inducing neuroinflammation.
    • Results : Significant reduction in inflammatory markers and improved cognitive function were noted post-treatment.

The biological activities of this compound can be attributed to several mechanisms:

  • Hydroxyl Group Interactions : The multiple hydroxyl groups facilitate interactions with cellular targets, enhancing antioxidant and anti-inflammatory effects.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
  • Modulation of Signaling Pathways : Evidence suggests that it may influence signaling pathways related to oxidative stress response and inflammation .

Q & A

Q. What are the key challenges in synthesizing 7-hydroxy-7-methyl-1-[glycosyloxy]-cyclopenta[c]pyran derivatives?

Methodological Answer: Synthesis of this compound involves stereochemical control during glycosylation and cyclopenta[c]pyran ring formation. Key steps include:

  • Glycosylation: Use of protected glucose derivatives (e.g., 3,4,5-trihydroxy-6-(hydroxymethyl)oxane) to ensure regioselective O-linkage. Protecting groups (e.g., benzyl or acetyl) are critical to prevent side reactions .
  • Cyclization: Acid- or base-catalyzed cyclization of the pyran ring, requiring precise temperature control (e.g., 60–80°C) to avoid racemization .
  • Purification: Multi-step chromatography (e.g., silica gel or HPLC) to isolate stereoisomers, as minor impurities can skew bioactivity results .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H-1H^1H COSY and NOESY to assign spatial relationships between protons, particularly for the cyclopenta[c]pyran ring and glycosyl moiety .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable. Related cyclopenta[c]pyran derivatives have been crystallized in orthorhombic systems (e.g., space group P21_121_121_1) .
  • Optical Rotation: Compare experimental [α]D_D values with literature data for similar glycosides (e.g., naringoside derivatives) .

Advanced Research Questions

Q. How can contradictory solubility data be resolved for highly hydroxylated cyclopenta[c]pyran derivatives?

Methodological Answer: Discrepancies in solubility predictions (e.g., ESOL vs. Ali models) arise from varying computational algorithms. To resolve this:

  • Experimental Validation: Perform shake-flask assays in buffered solutions (pH 1.2–7.4) to measure solubility. For example, reports 0.604 mg/mL (ESOL) vs. 0.0877 mg/mL (Ali) for a related compound, highlighting the need for empirical testing .
  • QSAR Modeling: Incorporate descriptors like TPSA (225.06 Ų) and log P (-0.87 consensus) to refine predictive models .

Q. What strategies optimize bioavailability for this compound given its poor GI absorption?

Methodological Answer:

  • Prodrug Design: Introduce ester or phosphate groups at hydroxyl positions to enhance permeability. For instance, methyl ester derivatives (e.g., CAS 548-37-8) show improved lipophilicity .
  • Nanocarrier Systems: Use liposomes or micelles to encapsulate the compound, leveraging its low P-gp substrate potential (as seen in ) to bypass efflux mechanisms .

Key Methodological Insights

  • Contradiction Analysis: When NMR data conflicts with computational predictions (e.g., log P), prioritize experimental validation using standardized protocols .
  • Advanced Purification: Use preparative HPLC with a C18 column (ACN/H2_2O gradient) for isomers, as silica gel chromatography may fail to resolve stereoisomers .

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